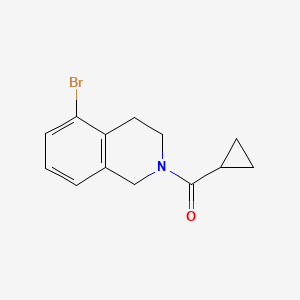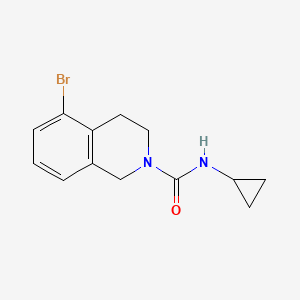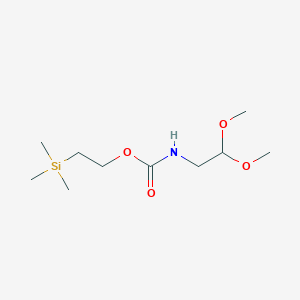
2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate is an organic compound that features a carbamate functional group attached to a 2-(trimethylsilyl)ethyl moiety and a 2,2-dimethoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate typically involves the reaction of 2-(trimethylsilyl)ethanol with 2,2-dimethoxyethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:
2-(Trimethylsilyl)ethanol+2,2-Dimethoxyethyl isocyanate→2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as fluoride ions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Fluoride ions (e.g., tetra-n-butylammonium fluoride).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-(Trimethylsilyl)ethanol and 2,2-dimethoxyethylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
科学研究应用
2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines and alcohols, facilitating multi-step synthesis of complex molecules.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Employed in the modification of biomolecules for studying biological processes.
作用机制
The mechanism of action of 2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate involves the formation of stable intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and facilitating selective transformations. The carbamate group can be cleaved under specific conditions to release the protected amine or alcohol.
相似化合物的比较
Similar Compounds
- 2-(Trimethylsilyl)ethyl carbamate
- 2-(Trimethylsilyl)ethyl (2,2,2-trichloroethyl)carbamate
- 2-(Trimethylsilyl)ethyl (2,2-dimethoxypropyl)carbamate
Uniqueness
2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate is unique due to the presence of both the trimethylsilyl and 2,2-dimethoxyethyl groups, which provide distinct reactivity and stability profiles. This combination allows for selective protection and deprotection strategies in organic synthesis, making it a valuable tool for chemists.
属性
IUPAC Name |
2-trimethylsilylethyl N-(2,2-dimethoxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO4Si/c1-13-9(14-2)8-11-10(12)15-6-7-16(3,4)5/h9H,6-8H2,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZHFLTUUUYCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OCC[Si](C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

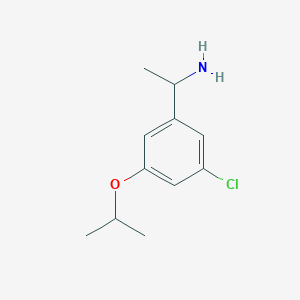

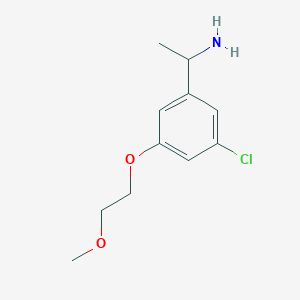
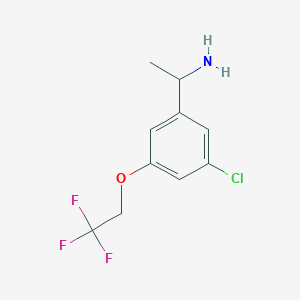
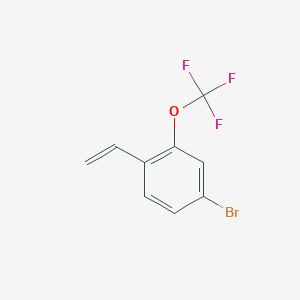
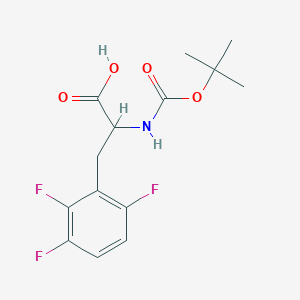
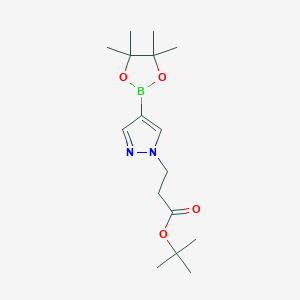
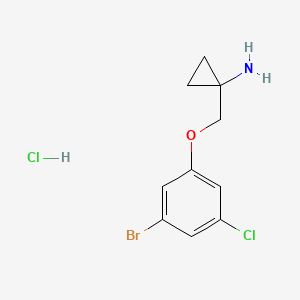
![{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B8158169.png)
